Biguanide sulphate
Description
Properties
IUPAC Name |
1-(diaminomethylidene)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.H2O4S/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVBVPUEOHJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49719-55-3 | |
| Record name | Imidodicarbonimidic diamide, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49719-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90180486 | |
| Record name | Biguanide sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2583-53-1, 6945-23-9 | |
| Record name | Imidodicarbonimidic diamide, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biguanide sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biguanide sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biguanide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Alkyl Metal-Mediated Synthesis
A modern industrial method involves reacting DCD with diethylamine in the presence of alkyl metal reagents (e.g., AlMe₃ or ZnEt₂) under inert conditions. The process proceeds via nucleophilic attack on DCD’s cyano groups, forming a biguanide intermediate, which is subsequently quenched with water and isolated as the free base. Sulfuric acid is then added to precipitate the sulphate salt.
Key Conditions :
Iron(II)-Catalyzed Amine-DCD Condensation
Suyama’s method optimizes DCD-alkylamine reactions using FeCl₂ in 1,4-dioxane at 100°C. After 90 minutes, the biguanide hydrochloride precipitates and is converted to the sulphate salt via ion exchange.
Key Conditions :
-
Catalyst : FeCl₂ (2–3 equivalents)
-
Yield : 60–85%
Limitations : Requires strict stoichiometric control to avoid Fe³⁺ byproducts.
Reaction of Guanylchloroformamidine Derivatives
Guanylchloroformamidine hydrochloride serves as a versatile precursor. In the presence of amines (e.g., dimethylamine or n-amylamine), it undergoes nucleophilic substitution to form substituted biguanides, which are then sulfated.
Example Protocol :
-
Reactants : 1,3-Di-t-butylguanylchloroformamidine hydrochloride + n-amylamine
-
Solvent : Acetonitrile at 5°C
-
Workup : Precipitation with water, recrystallization in ethanol
-
Sulfation : Treatment with H₂SO₄
Yield : 70–88% (hydrochloride intermediate); 90–95% sulfation efficiency.
Direct Synthesis via Alkylisourea and Guanidine
Shirai’s method bypasses DCD by heating O-alkylisourea, guanidine, and guanidine hydrochloride in ethanol. The biguanide hydrochloride forms directly and is converted to the sulphate salt.
Key Conditions :
-
Temperature : 60–80°C
-
Yield : 55–65%
Drawbacks : Lower yields compared to DCD routes, but useful for avoiding metal reagents.
Salt Formation to Biguanide Sulphate
Regardless of the biguanide synthesis route, the final step involves protonation with sulfuric acid:
Optimization Notes :
Comparative Analysis of Methods
Key Trends : Metal-mediated and guanylchloroformamidine routes offer superior yields and scalability, whereas FeCl₂ methods balance cost and efficiency.
Recent Advances and Industrial Applications
Chemical Reactions Analysis
Types of Reactions: Biguanide sulphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of biguanide, while reduction can produce various reduced derivatives .
Scientific Research Applications
Biguanide sulphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of biguanide sulphate involves its interaction with cellular membranes and enzymes. It is known to inhibit mitochondrial complex I, leading to energy stress and activation of compensatory responses mediated by energy sensors . This mechanism is particularly relevant in its antihyperglycemic effects, where it increases insulin sensitivity and reduces plasma glucose concentrations .
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical parameters of biguanide sulphate and related compounds are summarized in Table 1 .
| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Key Features |
|---|---|---|---|---|
| This compound | Not reported | ~0.4* | ~111.8* | Enhanced solubility due to sulphate group |
| Metformin | 101.11 | 0.4 | 111.8 | High aqueous solubility, low cell penetration |
| Phenformin | 177.24 | 1.2 | 111.8 | Higher lipophilicity, withdrawn due to toxicity |
| Chlorhexidine | 505.45 | 3.8 | 156.7 | Broad-spectrum antiseptic, high LogP |
*Inferred from metformin due to structural similarity .
- LogP and Bioavailability : Metformin’s low LogP (0.4) correlates with poor cell membrane penetration but high renal excretion. Phenformin’s higher LogP (1.2) improves tissue uptake but increases toxicity risks . The sulphate group in this compound may reduce LogP, enhancing solubility but limiting blood-brain barrier penetration (TPSA >90 Ų) .
- Thermal Stability : Biguanides generally decompose above 130°C, but sulphate salts may exhibit improved thermal stability .
Pharmacokinetic and Mechanistic Differences
- Transporter Interactions: Metformin relies on OCT1/2 transporters for hepatic uptake. Phenformin and certain biguanide derivatives show enhanced OCT1 inhibition but variable OCT2 effects. For example, phenformin inhibits OCT1-mediated MPP+ uptake by 50% at 50 μM, but its inhibition of OCT2 is weaker .
- NMDA Receptor Inhibition : Biguanides like metformin exhibit NMDA receptor antagonism, with IC50 values in the micromolar range. This property is being explored for neuroprotective applications .
Research Findings and Challenges
- Synthetic Accessibility: Biguanide synthesis often involves condensation of amines with cyanoguanidine, but purification remains challenging due to hydrogen bonding and tautomerism . Sulphate incorporation may require novel methodologies.
- Biological Activity : While biguanides broadly interact with AMPK and transporters, structural variations significantly alter outcomes. For example, phenyl biguanides with chlorine substituents show enhanced TAAR1 agonist activity (SSR = 2.44), suggesting substituent-driven selectivity .
Future Perspectives
Key research priorities include:
Synthesis Optimization : Developing scalable methods for sulphate derivatives .
Targeted Delivery: Exploring bile acid-based nano-delivery systems to enhance tissue specificity .
Mechanistic Studies : Clarifying its effects on AMPK, NMDA receptors, and transporters compared to existing biguanides .
Conclusion this compound represents a promising yet underexplored member of the biguanide family. Its comparison with metformin, phenformin, and chlorhexidine underscores the impact of structural modifications on pharmacokinetics, safety, and therapeutic scope.
Biological Activity
Biguanide sulphate, particularly known through its derivatives like metformin, has garnered significant attention due to its biological activities, especially in the realms of diabetes management and cancer therapy. This article explores the mechanisms, pharmacokinetics, and therapeutic applications of this compound, supported by various studies and case analyses.
Overview of Biguanides
Biguanides are a class of compounds characterized by their ability to lower blood glucose levels and exhibit anticancer properties. Metformin is the most widely recognized biguanide, primarily used for treating type 2 diabetes. Other derivatives include phenformin and buformin, which have been largely withdrawn from the market due to safety concerns related to lactic acidosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Mitochondrial Complex I : Biguanides inhibit mitochondrial complex I, leading to reduced ATP production and increased AMP/ATP ratios. This activates AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis .
- Induction of Energy Stress : By disrupting normal oxidative phosphorylation, biguanides induce a state of energy stress in cells, which can trigger apoptosis in cancer cells under nutrient-deprived conditions .
- Modulation of Signaling Pathways : Biguanides affect various signaling pathways including hypoxia-inducible factor 1 (HIF-1) and the unfolded protein response (UPR), contributing to their anticancer effects by inhibiting angiogenesis and promoting selective cytotoxicity against tumor cells .
Pharmacokinetics
The pharmacokinetic profile of this compound varies among its derivatives:
| Compound | Half-life (hours) | Renal Clearance (mL/min) | Route of Administration |
|---|---|---|---|
| Metformin | 1.5 | 440 | Oral |
| Phenformin | 7-15 | 42-262 | Oral |
| Buformin | 4-6 | Not specified | Oral |
Metformin demonstrates a favorable safety profile compared to its counterparts, with a significantly lower incidence of lactic acidosis linked to its use .
Antitumor Activity
Recent studies have highlighted the potential of biguanide derivatives in targeting cancer cells. For example, a study indicated that specific biguanide compounds exhibited selective cytotoxicity towards HT29 colorectal cancer cells under low glucose conditions, with IC50 values as low as 1.9 μM . These compounds suppressed HIF-1α expression and inhibited angiogenesis effectively.
Enhanced Delivery Systems
Research has also focused on improving the delivery mechanisms for biguanides using nanotechnology. The use of nanocapsules has shown enhanced bioavailability and reduced side effects, broadening the therapeutic applications beyond diabetes to include cancer treatment .
Clinical Trials
Clinical trials have provided insights into the long-term effects of biguanides on cardiovascular outcomes in diabetic patients. Metformin has consistently been shown to reduce cardiovascular risk while managing blood glucose levels effectively .
Q & A
Q. What experimental approaches are recommended to elucidate the molecular mechanisms of biguanide sulphate in biological systems?
To investigate mechanisms such as AMPK activation (a known pathway for metformin, a related biguanide), employ in vitro assays (e.g., kinase activity measurements) and in vivo metabolic profiling. Pair these with molecular dynamics simulations to model interactions with bacterial membranes or eukaryotic cellular components, as demonstrated in studies on polyhexamethylene biguanide (PHMB) . Validate findings using knockout cell lines or inhibitors (e.g., AMPK-specific inhibitors) to confirm pathway specificity .
Q. How should researchers design experiments to assess this compound’s role in crystallization or nucleation processes?
Utilize controlled supercooled water systems with varying ion concentrations to study electrofreezing effects. Monitor nucleation kinetics via differential scanning calorimetry (DSC) or microscopy. Reference methodologies from guanidinium sulfate icing experiments, ensuring purity standards and reproducibility by including synthetic details (e.g., guanylurea nitrate synthesis protocols) . Compare results with computational models of ion-water interactions to validate hypotheses .
Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in compound synthesis and characterization?
- Synthesis : Document reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., recrystallization solvents).
- Characterization : Provide NMR, HPLC, and mass spectrometry data for novel compounds. For known compounds, cite prior literature verifying identity and purity. Limit main-text data to five compounds; extensive datasets should be in supplementary materials .
- Purity thresholds : Specify methods (e.g., elemental analysis) and acceptable impurity levels for biological assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual roles (e.g., metabolic modulation vs. antimicrobial activity) be resolved methodologically?
Adopt a tiered approach:
Contextual analysis : Differentiate experimental conditions (e.g., concentration ranges, cell types). For example, AMPK activation occurs at lower concentrations, while membrane disruption dominates at higher doses .
Multi-omics integration : Combine transcriptomics (to identify pathway enrichment) with lipidomics (to assess membrane integrity).
Controlled variables : Use isogenic bacterial strains or mammalian cells with/without AMPK expression to isolate mechanisms .
Statistical rigor : Apply Bayesian analysis to weigh evidence for competing hypotheses, referencing frameworks for data contradiction resolution .
Q. What advanced computational strategies are suitable for modeling this compound’s interactions with biomolecules?
- Molecular Dynamics (MD) : Simulate ligand binding to AMPK or membrane phospholipids using force fields calibrated for polarizable ions (e.g., CHARMM36). Include solvent effects and ionic strength variations .
- Free Energy Calculations : Use thermodynamic integration or MM/PBSA to quantify binding affinities.
- Machine Learning : Train models on existing biguanide datasets to predict novel interactions or optimize derivative structures .
Q. How can researchers optimize experimental designs to study this compound’s environmental or material science applications (e.g., electrofreezing, energy storage)?
- Controlled crystallization : Design experiments with tunable electric fields and temperature gradients to replicate electrofreezing conditions. Include guanidinium sulfate as a comparator .
- Surface modification studies : Apply this compound to perovskite solar cells to assess interface stabilization effects. Use X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to characterize surface interactions .
- High-throughput screening : Test combinatorial libraries of biguanide derivatives for properties like ionic conductivity or thermal stability .
Methodological Guidance for Data Analysis
Q. How should researchers structure results sections to highlight this compound’s multifaceted effects without overinterpreting data?
- Segmented presentation : Organize results by mechanism (e.g., metabolic, antimicrobial, crystallization) aligned with original research questions .
- Visualization : Use tables to compare IC50 values across assays and heatmaps for omics data. Ensure figures include error bars and statistical significance annotations .
- Supplementary materials : Deposit raw datasets (e.g., NMR spectra, simulation trajectories) in repositories like Zenodo, adhering to FAIR principles .
Q. What frameworks are recommended for integrating this compound findings into broader theoretical models (e.g., metabolic regulation, nucleation theory)?
- Comparative analysis : Contrast results with metformin’s AMPK activation mechanisms or guanidinium’s ice-nucleation behavior .
- Mechanistic unification : Propose models linking biguanide’s chemical structure (e.g., hydrogen-bonding capacity) to observed bioactivity or material properties .
- Limitations disclosure : Discuss unresolved questions (e.g., tissue-specific AMPK effects) and suggest follow-up experiments (e.g., tissue-selective knockout models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
